Cgs 26129

Descripción

NEP-IN-2 es un compuesto conocido por sus efectos inhibitorios sobre la endopeptidasa neutra, una enzima involucrada en la degradación de diversas hormonas peptídicas.

Propiedades

IUPAC Name |

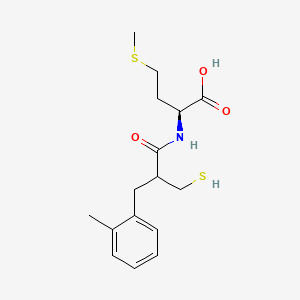

(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXXIAHRYGHABD-KZUDCZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932689 | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145775-14-0 | |

| Record name | Cgs 26129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

La síntesis de NEP-IN-2 implica varios pasos, comenzando con la preparación de la estructura central. La ruta sintética generalmente incluye:

Formación de la Estructura Central: Esto implica la reacción de materiales de partida específicos bajo condiciones controladas para formar la estructura central de NEP-IN-2.

Funcionalización: La estructura central se funcionaliza luego a través de diversas reacciones químicas para introducir los grupos funcionales necesarios.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza y rendimiento.

Los métodos de producción industrial para NEP-IN-2 están diseñados para optimizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Estos métodos a menudo implican reacciones a gran escala y técnicas avanzadas de purificación .

Análisis De Reacciones Químicas

NEP-IN-2 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : It has been identified as an effective inhibitor of atriopeptidase (neutral endopeptidase), which plays a crucial role in cardiovascular health. This inhibition suggests potential therapeutic applications in treating conditions like hypertension and heart failure .

- Antioxidant Properties : The mercapto group allows the compound to participate in redox reactions, potentially acting as an antioxidant in biological systems.

- Binding Affinity Studies : Interaction studies have demonstrated its ability to bind with various biological targets, which is essential for understanding its mechanism of action and therapeutic potential.

Pharmaceutical Applications

The compound is primarily studied for its cardiovascular implications due to its role as an atriopeptidase inhibitor. Research indicates that derivatives of this compound may offer benefits in managing cardiovascular diseases by modulating the activity of neuropeptides involved in blood pressure regulation .

Potential Therapeutic Uses

- Cardiovascular Disorders : As an inhibitor of atriopeptidase, it may help manage conditions like hypertension and heart failure.

- Research on Atherosclerosis : It is utilized in studies related to atherosclerosis and restenosis following vascular interventions, highlighting its relevance in vascular biology .

Case Studies and Research Findings

Several studies have explored the efficacy of N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine:

- In Vitro Studies : Research demonstrated that this compound effectively inhibits atriopeptidase activity, with optimal activity observed in specific structural derivatives .

- Animal Models : In vivo studies have shown promising results regarding its cardiovascular effects, suggesting that it may improve outcomes in models of heart failure and hypertension.

Mecanismo De Acción

El mecanismo de acción de NEP-IN-2 implica la inhibición de la endopeptidasa neutra, una metaloproteasa dependiente de zinc. Al unirse al sitio activo de la enzima, NEP-IN-2 evita la degradación de las hormonas peptídicas, lo que aumenta sus efectos biológicos. Esta inhibición puede conducir a niveles elevados de péptidos como el péptido natriurético auricular y el péptido natriurético cerebral, que tienen efectos beneficiosos sobre la función cardiovascular .

Comparación Con Compuestos Similares

NEP-IN-2 es similar a otros inhibidores de la endopeptidasa neutra, como la N-metil-2-pirrolidona y la N-etil-2-pirrolidona. NEP-IN-2 es único en su afinidad de unión específica y potencia inhibitoria. Otros compuestos similares incluyen:

N-metil-2-pirrolidona: Un solvente con alta solubilidad y poder disolvente, utilizado en diversas aplicaciones industriales.

N-etil-2-pirrolidona: Otro solvente con propiedades similares a la N-metil-2-pirrolidona, utilizado como sustituto en algunas aplicaciones.

NEP-IN-2 destaca por su aplicación específica en investigación médica y sus potenciales beneficios terapéuticos .

Actividad Biológica

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine is a sulfur-containing compound with significant biological activity, primarily due to its mercapto group and methionine backbone. This article explores its chemical properties, biological activities, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Mercapto Group : The presence of the –SH group enhances its reactivity, particularly in redox reactions.

- Methionine Backbone : This amino acid component is crucial for various biological functions, including protein synthesis and methylation processes.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-3-[[(2-Methylphenyl)methyl]-3-sulfanylpropanoyl]amino]propanoic acid | Structure | Contains a hydroxyl group affecting solubility |

| 4-[(2-Benzyl-3-sulfanylpropanoyl)amino]benzoic acid | Structure | Aromatic amine structure enhancing interaction |

| 3-Oxo-3-[1-Phenyl-3-sulfanylpropan-2-yl]amino]propanoic acid | Structure | Ketone functionality affecting reactivity |

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : Research indicates that this compound is a potent inhibitor of atriopeptidase (neutral endopeptidase), suggesting potential cardiovascular therapeutic applications .

- Antimicrobial Properties : The compound's thiol group may contribute to antimicrobial activity, particularly against certain bacterial strains. Studies have shown that similar mercapto compounds can inhibit microbial growth through disruption of cellular processes.

- Metabolic Interactions : The compound has been studied for its role in methionine metabolism, particularly in interactions with gut microbiota such as Streptococcus gordonii and Fusobacterium nucleatum, which can influence polyamine synthesis and overall metabolic pathways .

Case Study 1: Cardiovascular Therapeutics

In a study focused on the inhibition of atriopeptidase, N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine was found to significantly reduce atriopeptidase activity in vitro. This inhibition suggests that the compound may help regulate blood pressure and fluid balance, making it a candidate for cardiovascular drug development .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various mercapto compounds, including derivatives similar to N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine. Results indicated effective inhibition of bacterial growth, supporting the potential use of such compounds in treating infections .

The biological activity of N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine can be attributed to:

- Redox Reactions : The mercapto group participates in redox reactions, influencing cellular signaling pathways.

- Enzyme Inhibition : By binding to active sites of specific enzymes like atriopeptidase, it alters their function, providing therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.